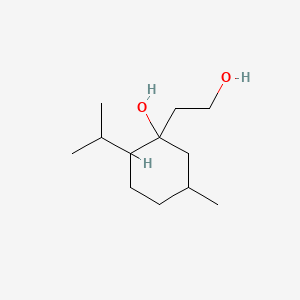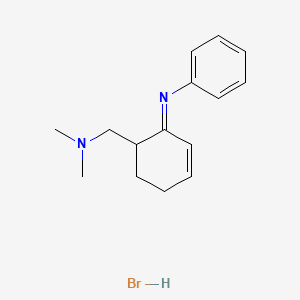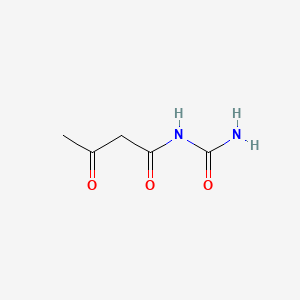
Propylene diacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylene diacetoacetate is an organic compound with the chemical formula C11H16O6. It is a diester derived from acetoacetic acid and propylene glycol. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylene diacetoacetate can be synthesized through the esterification of acetoacetic acid with propylene glycol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The choice of catalysts and reaction conditions may vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propylene diacetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and other derivatives.
Applications De Recherche Scientifique
Propylene diacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of propylene diacetoacetate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. Its ester groups can undergo hydrolysis to form acetoacetic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid and ethanol, widely used in organic synthesis.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.
Diethyl malonate: An ester of malonic acid and ethanol, used in similar synthetic applications.
Uniqueness
Propylene diacetoacetate is unique due to its diester structure, which provides additional reactivity and versatility in chemical reactions compared to monoesters like ethyl acetoacetate and methyl acetoacetate. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
6079-90-9 |
|---|---|
Formule moléculaire |
C11H16O6 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
2-(3-oxobutanoyloxy)propyl 3-oxobutanoate |
InChI |
InChI=1S/C11H16O6/c1-7(12)4-10(14)16-6-9(3)17-11(15)5-8(2)13/h9H,4-6H2,1-3H3 |
Clé InChI |
LJJMDCNKKJRLBW-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)CC(=O)C)OC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
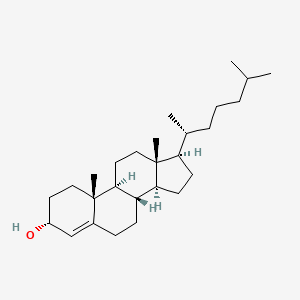
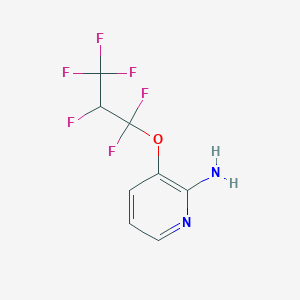
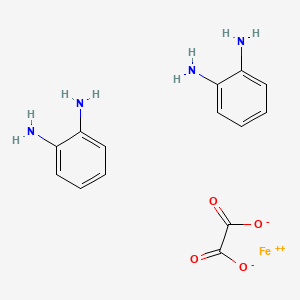
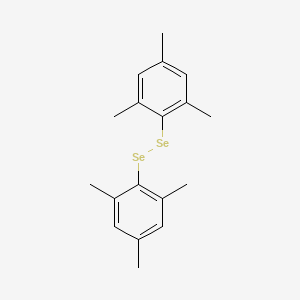
![Glycerol,[2-3h]](/img/structure/B13754889.png)
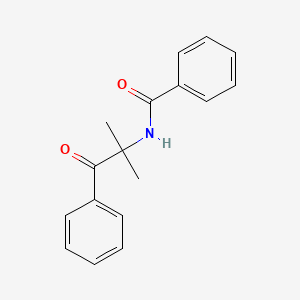
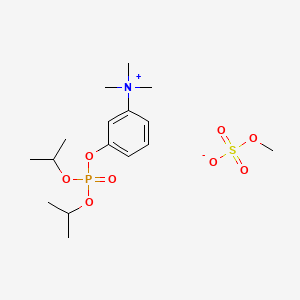
![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
